D-Erythronolactone

Descripción general

Descripción

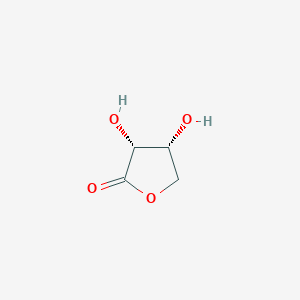

D-Erythronolactone is a white to light yellow crystal powder . It is a chiral synthon used for the synthesis of certain natural products such as the leukotrienes .

Synthesis Analysis

D-Erythronolactone is used as a precursor in the synthesis of various pharmaceuticals . It has been used in the synthesis of both enantiomers of epi-muricatacin, a diastereoisomer of the native acetogenin from Annona muricata .Molecular Structure Analysis

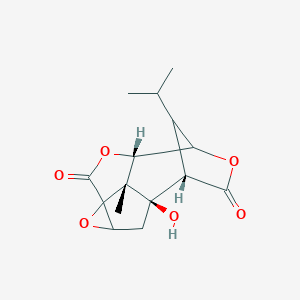

The molecular formula of D-Erythronolactone is C4H6O4 . It has an average mass of 118.088 Da and a monoisotopic mass of 118.026611 Da .Aplicaciones Científicas De Investigación

1. Process Quality in Pharmaceutical Manufacturing

D-Erythronolactone has been utilized in demonstrating the efficacy of an integrated Process Analytical Technology (PAT) platform. This platform aims to foster science-oriented pharmaceutical manufacturing and was tested through the synthesis of 4-D-erythronolactone at a kilo-scale using a hybrid process (Tan et al., 2012).

2. Role in Maillard Reaction Studies

Research on 1-deoxy-D-erythro-hexo-2,3-diulose involved the reaction of ethoxyvinyllithium with an erythronolactone derivative. This study contributes to understanding the Maillard reaction, a chemical reaction between amino acids and reducing sugars (Glomb & Pfahler, 2000).

3. Synthesis of 4-Phospho-D-Erythronate

4-Phospho-D-erythronate, an intermediate in the synthesis of pyridoxal 5'-phosphate in some bacteria and an inhibitor of ribose 5-phosphate isomerase, can be synthesized from D-erythronolactone. This provides a more cost-effective and higher yield method compared to previous techniques (Novikov, Copley & Eaton, 2011).

4. Enantioselective Synthesis Applications

D-Erythronolactone serves as a starting material in the enantioselective synthesis of various compounds, including amino-4-pentenediols and methyl D-erythro-2,3-dihydroxybutanoate. These syntheses contribute to the field of asymmetric synthesis and drug development (Jäger et al., 1991); (Mahalingam, Sathyamurthi & Aidhen, 2005).

5. Environmental Performance in Pharmaceutical Processing

D-Erythronolactone synthesis has been used as a case study to compare the environmental performances of batch and continuous processing in pharmaceutical manufacturing. This research contributes to green engineering by evaluating solvent use, cost, and quality in pharmaceutical processes (Lee, Khoo & Tan, 2016).

Propiedades

IUPAC Name |

(3R,4R)-3,4-dihydroxyoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4/c5-2-1-8-4(7)3(2)6/h2-3,5-6H,1H2/t2-,3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGMJBNSHAZVGMC-PWNYCUMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(=O)O1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](C(=O)O1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90935493 | |

| Record name | 3,4-Dihydroxyoxolan-2-onato(3-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90935493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Erythrono-1,4-lactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000349 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

(3R,4R)-3,4-dihydroxyoxolan-2-one | |

CAS RN |

15667-21-7, 17675-99-9 | |

| Record name | 3,4-Dihydroxyoxolan-2-onato(3-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90935493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Erythrono-1,4-lactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000349 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Chlorobenzyl)sulfanyl]benzenecarboxylic acid](/img/structure/B97477.png)